4-(Naphthalen-2-yl)butan-1-amine
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Overview
Description
4-(Naphthalen-2-yl)butan-1-amine is an organic compound with the molecular formula C14H17N It consists of a butylamine chain attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Naphthalen-2-yl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 4-(Naphthalen-2-yl)butan-1-ol with ammonia or an amine under suitable conditions can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(Naphthalen-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological processes involving amines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylbutan-2-amine: Similar structure but with the amine group at a different position.
Naphthalen-2-ylbutan-2-amine: Another isomer with the amine group at the second carbon of the butyl chain.
Naphthalen-2-ylmethylamine: A shorter chain analogue with the amine group directly attached to the naphthalene ring.
Uniqueness
4-(Naphthalen-2-yl)butan-1-amine is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C14H17N |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-naphthalen-2-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11H,3-5,10,15H2 |
InChI Key |
QPYAOULSQMDJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCN |
Origin of Product |
United States |
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